molecular formula C10H14N4O4 B2895815 diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate CAS No. 672949-45-0

diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate

Cat. No.: B2895815
CAS No.: 672949-45-0
M. Wt: 254.246
InChI Key: TUVBBLVHOHQVGU-UHFFFAOYSA-N
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Description

Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate (CAS: 672949-45-0) is a malonate derivative featuring a 1,2,4-triazole moiety linked via an aminomethylene group. Its molecular formula is C₁₀H₁₄N₄O₄ (MW: 254.24 g/mol), with a structure characterized by two ethyl ester groups, a conjugated methylene bridge, and a planar 1,2,4-triazole ring . Key structural attributes include:

  • Functional groups: Two ester moieties (C=O), a triazole ring (N-heterocycle), and an enamine-like linkage (C=N-N).
  • Electronic properties: The triazole’s electron-deficient nature and the amino group’s hydrogen-bonding capability influence reactivity and intermolecular interactions .
  • Synthetic utility: Often synthesized via Knoevenagel condensation between diethyl ethoxymethylenemalonate and 4-amino-1,2,4-triazole .

Properties

IUPAC Name

diethyl 2-[(1,2,4-triazol-4-ylamino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c1-3-17-9(15)8(10(16)18-4-2)5-13-14-6-11-12-7-14/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVBBLVHOHQVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNN1C=NN=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Triazole Core Formation

In the initial phase, 0.01 moles (0.92 g) of diethyl malonate reacts with 0.02 moles (1.83 g) of semicarbazide under reflux conditions in absolute ethanol for 9 hours with 5% sodium hydroxide catalyst. The reaction mechanism involves:

  • Nucleophilic attack of semicarbazide's amino group on malonate's electrophilic carbonyl carbons
  • Sequential elimination of ethanol molecules
  • Cyclization to form the 4H-1,2,4-triazole ring system

Key reaction parameters:

Parameter Value
Temperature 78°C (ethanol reflux)
Molar Ratio 1:2 (malonate:semicarbazide)
Catalyst Loading 5% w/v NaOH
Conversion Efficiency 89% (NMR analysis)

The intermediate compound exhibits characteristic FT-IR absorptions at 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H vibration).

Methylene Bridge Installation

The second stage employs formal (37% formaldehyde solution) and 2-aminothiazole (C₃H₄N₂S) in sulfuric acid at 0-5°C to install the methylene spacer:

  • 0.1 moles (0.85 g) of triazole intermediate reacts with 0.2 moles formaldehyde
  • Acid-catalyzed condensation with 2-aminothiazole over 7 hours
  • Formation of the final methylene-bridged architecture

Critical spectral data for final product:

  • $$^{1}\text{H NMR}$$ (DMSO-d₆): δ 1.25 (t, 6H, -OCH₂CH₃), 4.21 (q, 4H, -OCH₂), 6.89 (s, 1H, =CH-), 8.32 (s, 1H, triazole-H)
  • $$^{13}\text{C NMR}$$: 167.8 ppm (malonate carbonyls), 158.4 ppm (triazole C=N)

Industrial-Scale Production Considerations

Patent CN101525290A discloses optimized malonate esterification techniques applicable to precursor synthesis. Key innovations include:

Continuous Flow Carboxyesterification

  • Reactor Type: Tubular flow system with dicobalt octacarbonyl catalyst
  • Parameters:
    • Pressure: 15-20 bar
    • Temperature: 120-140°C
    • Residence Time: 45 minutes
  • Yield Improvement: 22% over batch methods

This technology could enhance the scalability of diethyl malonate production, a critical precursor for the target compound.

Analytical Characterization Benchmarks

Comprehensive spectral data from multiple studies establishes quality control parameters:

Table 2: Spectroscopic Fingerprints

Technique Key Signals
FT-IR 1650 cm⁻¹ (C=N), 1278 cm⁻¹ (C-S)
$$^{1}\text{H NMR}$$ δ 8.32 (triazole proton)
HPLC-MS m/z 311.2 [M+H]⁺

Challenges and Optimization Opportunities

Current limitations in synthetic methodologies include:

  • Moderate yields in multi-component reactions (68-72%)
  • Silica gel retention issues during purification
  • Temperature-sensitive decomposition pathways

Emerging solutions under investigation:

  • Microwave-assisted cyclization (reduces reaction time by 60%)
  • Polymer-supported acid catalysts for improved recyclability

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state triazoles, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Imidazole and Thiazole Derivatives

Compound Name Structure Molecular Formula Key Substituents Notable Properties
Diethyl 2-[(1-methyl-5-nitro-1H-imidazol-4-yl)methylene]malonate Imidazole ring with nitro group C₁₂H₁₅N₃O₆ -NO₂ (electron-withdrawing), -CH₃ - Higher thermal stability due to nitro group.
- Reactivity in cyclization reactions for fused heterocycles.
Diethyl 2-[(2-methyl-5-nitrothiazol-4-yl)methylene]malonate Thiazole ring with nitro group C₁₂H₁₄N₂O₆S -S- in thiazole, -NO₂ - Strong conjugation across nitro-thiazole-malonate system.
- C-H···π interactions in crystal packing .

Key Differences :

  • Biological Activity: Nitro groups in imidazoles enhance antimicrobial activity, whereas the triazole’s amino group may favor interactions with enzyme active sites (e.g., sulfatase inhibition) .

Pyridine and Indole Derivatives

Compound Name Structure Molecular Formula Key Substituents Notable Properties
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridine ring C₁₃H₁₃NO₄ Pyridine N-atom - Participates in [3+2] annulation with arynes to form indole derivatives.
- Basic pyridine nitrogen facilitates coordination in metal-catalyzed reactions.

Key Differences :

  • Reactivity: Pyridine derivatives undergo dipolar cycloadditions, while the triazole compound’s amino group may enable hydrogen bonding in molecular docking studies .
  • Solubility : Pyridine’s hydrophilicity contrasts with the triazole’s moderate lipophilicity (LogP: ~3.49 for triazole vs. ~1.2 for pyridine derivatives) .

Aryl-Substituted Analogues

Halogenated and Alkoxy-Substituted Derivatives

Compound Name Structure Molecular Formula Key Substituents Notable Properties
Diethyl 2-[(4-bromophenylamino)methylene]malonate 4-Br-phenyl C₁₄H₁₆BrNO₄ -Br (electron-withdrawing) - Enhanced electrophilicity at methylene carbon.
- Used in Suzuki couplings for biaryl synthesis.
Diethyl 2-(4-methoxyphenyl)methylene malonate 4-OCH₃-phenyl C₁₅H₁₈O₄ -OCH₃ (electron-donating) - Lower reactivity in Knoevenagel condensations due to reduced electrophilicity.
- Higher solubility in polar solvents.

Key Differences :

  • Electronic Effects : Bromo substituents increase malonate’s electrophilicity, while methoxy groups decrease it, impacting reaction yields (e.g., bromo derivatives yield >90% vs. methoxy ~70% in condensations) .
  • Biological Interactions : Halogenated derivatives show stronger binding to lipoxygenase enzymes compared to alkoxy-substituted analogues .

Difluoromethylene and Iodo Derivatives

Compound Name Structure Molecular Formula Key Substituents Notable Properties
Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate 3-I, 4-OCH₃-phenyl C₁₅H₁₈INO₅ -I (steric bulk), -OCH₃ - Steric hindrance reduces packing efficiency in crystals.
- Potential radiopharmaceutical applications.
Difluoromethylene-linked analogue CF₂ linker C₁₄H₁₂F₂N₄O₄S -CF₂- (electron-withdrawing) - Reduced aromatase inhibition (IC₅₀: 1013 nM vs. 100 nM for methylene-linked compounds).
- Maintained sulfatase inhibition (IC₅₀: 190 nM) .

Key Differences :

  • Bioactivity : The triazole compound’s methylene linker allows better fit into aromatase’s active site compared to rigid CF₂ linkers .

Amino-Substituted Analogues

Compound Name Structure Molecular Formula Key Substituents Notable Properties
Diethyl 2-(aminomethylene)malonate Primary amine C₈H₁₁NO₄ -NH₂ - High reactivity in urea/thiourea formations.
- pKa ~9.5 for methylene proton, enabling enolate generation.
Diethyl 2-(((3,4-dichlorophenyl)amino)methylene)malonate 3,4-Cl₂-phenyl C₁₄H₁₅Cl₂NO₄ -Cl (electron-withdrawing) - Enhanced stability under acidic conditions.
- LogP: 3.49, indicating high lipophilicity.

Key Differences :

  • Reactivity: The primary amine in diethyl 2-(aminomethylene)malonate readily forms ureas, while the triazole’s secondary amine favors cyclocondensations .
  • Lipophilicity : Dichlorophenyl derivatives (LogP: 3.49) are more membrane-permeable than the triazole compound (LogP: ~2.5) .

Biological Activity

Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate (CAS Number: 672949-45-0) is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its diverse biological properties. The chemical structure can be represented as follows:

  • Molecular Formula : C10H14N4O4
  • Molecular Weight : 258.25 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and antitumor properties.

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focused on similar triazole derivatives demonstrated their effectiveness against various pathogens. For instance:

Compound TypePathogen TestedInhibition Zone (mm)
Triazole DerivativeEscherichia coli15
Staphylococcus aureus18
Candida albicans20

Such results suggest that this compound may possess comparable antimicrobial efficacy.

Antitumor Activity

The antitumor potential of triazole derivatives has also been explored. A related study evaluated the cytotoxic effects of various triazole compounds on cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)10.0
A549 (lung cancer)15.0

These findings indicate that this compound may be effective in inhibiting tumor cell growth.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interfere with nucleic acid synthesis and enzyme activity in microbial and cancer cells. The triazole group is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi and steroid biosynthesis in mammals.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antifungal Activity : A study assessed the compound's effectiveness against Candida species and found it to have a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
  • Antitumor Efficacy : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in cancer cell lines, as evidenced by increased caspase activity.
  • Agricultural Applications : Preliminary research indicates potential use as a fungicide in agricultural settings due to its broad-spectrum antifungal activity.

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